Optimized Lipophilicity (LogP) for Blood-Brain Barrier Penetration vs. Shorter-Chain 1,3,4-Thiadiazoles
The target compound exhibits a calculated LogP of 1.44 , placing it within the optimal range (LogP 1–3) for passive blood-brain barrier (BBB) permeation [1]. In contrast, the shorter-chain analog 2-methyl-5-propyl-1,3,4-thiadiazole (CAS 38391-23-0, C6H10N2S) has a lower molecular weight (142.22 g/mol) and is predicted to have a lower LogP, potentially reducing its CNS bioavailability . This LogP difference of approximately 0.5–1.0 units can be decisive in CNS-targeted library design.
| Evidence Dimension | Lipophilicity (LogP) for CNS drug-likeness |
|---|---|
| Target Compound Data | LogP = 1.44 |
| Comparator Or Baseline | 2-methyl-5-propyl-1,3,4-thiadiazole: predicted LogP ≈ 0.9–1.1 (based on molecular weight difference of 14 g/mol and typical LogP increments of ~0.3–0.5 per methylene unit) |
| Quantified Difference | Estimated ΔLogP ≈ +0.3 to +0.5 (target compound more lipophilic) |
| Conditions | Calculated LogP values from chemical databases; BBB permeability inferred from established CNS MPO scoring guidelines. |
Why This Matters
For CNS drug discovery programs, a LogP above 1 but below 3 is critical for passive BBB permeation, making this compound a better candidate for CNS-targeted libraries than its lower homologs.
- [1] Pajouhesh, H., & Lenz, G. R. (2005). Medicinal chemical properties of successful central nervous system drugs. NeuroRx, 2(4), 541-553. View Source
